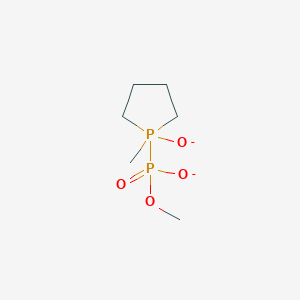
Methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxygen atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate typically involves the reaction of appropriate phosphonate precursors under controlled conditions. One common method involves the reaction of 1-methylphospholane 1-oxide with methyl phosphonate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield reduced phosphorus-containing compounds.
Substitution: The compound can undergo substitution reactions where the methyl group or the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphonates .
Scientific Research Applications
Methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylphospholane 1-oxide: A related compound with similar structural features but different reactivity.
Methyl phosphonate: Another related compound that serves as a precursor in the synthesis of methyl (1-methyl-1-oxido-1lambda~5~-phospholan-1-yl)phosphonate.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
64391-52-2 |
|---|---|
Molecular Formula |
C6H14O4P2-2 |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
methoxy-(1-methyl-1-oxido-1λ5-phospholan-1-yl)phosphinate |
InChI |
InChI=1S/C6H15O4P2/c1-10-11(7,8)12(2,9)5-3-4-6-12/h3-6H2,1-2H3,(H,7,8)/q-1/p-1 |
InChI Key |
TVWAZIFGTHNATH-UHFFFAOYSA-M |
Canonical SMILES |
COP(=O)([O-])P1(CCCC1)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















